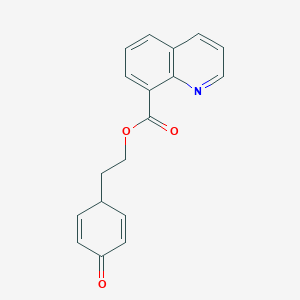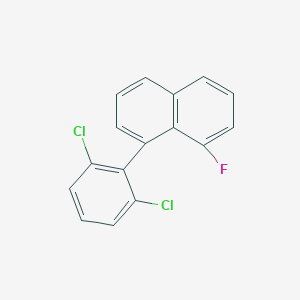
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline est un composé organique qui présente un groupe benzyle, un cycle pyridine et une partie aniline
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du chlorure de benzyle avec la N-(2-(pyridin-4-yl)ethyl)aniline en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, la mise en œuvre de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, peut rendre le processus plus respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former des dérivés N-oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium pour produire des dérivés d'amine réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les parties benzyle ou pyridine sont remplacées par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Nucléophiles tels que les halogénures d'alkyle ou les amines en présence d'une base.
Principaux produits formés
Oxydation : Dérivés N-oxydes.
Réduction : Dérivés d'amine réduits.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel de ligand dans les essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline peut être comparé à d'autres composés similaires tels que :
- N-Benzyl-N-(2-(pyridin-3-yl)ethyl)aniline
- N-Benzyl-N-(2-(pyridin-2-yl)ethyl)aniline
- N-Benzyl-N-(2-(pyridin-4-yl)propyl)aniline
Ces composés partagent des similitudes structurelles mais diffèrent par la position du cycle pyridine ou la longueur de la chaîne alkyle. L'arrangement unique de groupes fonctionnels dans this compound contribue à ses propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C20H20N2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-benzyl-N-(2-pyridin-4-ylethyl)aniline |
InChI |
InChI=1S/C20H20N2/c1-3-7-19(8-4-1)17-22(20-9-5-2-6-10-20)16-13-18-11-14-21-15-12-18/h1-12,14-15H,13,16-17H2 |
Clé InChI |
LGVNIQMEZRPACS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCC2=CC=NC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)







![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
